molecular formula C24H22O3 B11164819 3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11164819
M. Wt: 358.4 g/mol
InChI Key: GICCVIUZNDNOKQ-UHFFFAOYSA-N
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Description

3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 2,3,5,6-tetramethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzyl group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it may modulate intracellular signaling pathways by affecting the levels of cyclic nucleotides . This can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the tetramethylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and provide distinct advantages in various applications .

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C24H22O3/c1-14-11-15(2)17(4)22(16(14)3)13-26-18-9-10-20-19-7-5-6-8-21(19)24(25)27-23(20)12-18/h5-12H,13H2,1-4H3

InChI Key

GICCVIUZNDNOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)C)C

Origin of Product

United States

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